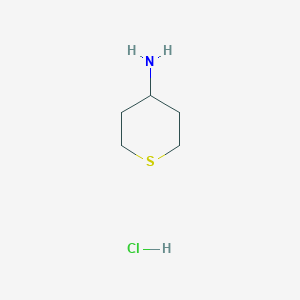

Tetrahydro-2H-thiopyran-4-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106912. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUGAHCEDPFMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592871 | |

| Record name | Thian-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233763-40-1 | |

| Record name | Thian-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thian-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS No. 233763-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride, with the CAS number 233763-40-1, is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional thiopyran scaffold makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in the development of new pharmaceuticals, particularly in the areas of neurological disorders and infectious diseases.

Chemical and Physical Properties

This compound is an almost white powder.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 233763-40-1 | [1] |

| Molecular Formula | C₅H₁₁NS·HCl | [1] |

| Molecular Weight | 153.67 g/mol | [1] |

| Synonyms | 4-Aminotetrahydro-2H-thiopyran hydrochloride, Tetrahydrothiopyran-4-ylamine hydrochloride | [1] |

| Appearance | Almost white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

The primary synthetic route to Tetrahydro-2H-thiopyran-4-amine is through the reductive amination of Tetrahydrothiopyran-4-one. This versatile method allows for the introduction of the amine functionality in a controlled manner.

Experimental Protocol: Reductive Amination of Tetrahydrothiopyran-4-one

This protocol outlines the general steps for the synthesis of the free amine, which can then be converted to the hydrochloride salt.

Materials:

-

Tetrahydrothiopyran-4-one

-

Amine source (e.g., ammonia, ammonium salt)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Imine Formation: Dissolve Tetrahydrothiopyran-4-one and the amine source in a suitable solvent in a round-bottom flask. If using an amine salt, a base is typically added to liberate the free amine. The mixture is stirred to facilitate the formation of the imine intermediate.[2] A catalytic amount of acetic acid may be added to promote this step.[3]

-

Reduction: The reducing agent is added portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting ketone.[3][4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

-

Workup: Once the reaction is complete, it is quenched by the addition of water or a suitable aqueous solution.[2]

-

Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the pure Tetrahydro-2H-thiopyran-4-amine.[2]

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether, gaseous HCl). The resulting precipitate is then collected by filtration and dried.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for the four unique carbon atoms in the thiopyran ring. The chemical shift of the carbon atom attached to the amino group would be significantly affected by the protonation state.

Infrared (IR) Spectroscopy

The IR spectrum of an amine hydrochloride salt would typically exhibit characteristic N-H stretching vibrations. Primary amines generally show two N-H stretching bands in the region of 3200-3500 cm⁻¹.[5] The spectrum would also display C-H stretching and bending vibrations for the aliphatic ring.

Mass Spectrometry

In mass spectrometry, aliphatic amines often undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. The molecular ion peak for a compound containing a single nitrogen atom will be an odd number.[6]

Applications in Drug Discovery

The thiopyran motif is a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties. This compound serves as a versatile building block for introducing this scaffold into potential drug candidates.

Neuroscience

This compound is particularly valuable in the development of therapies for neurological disorders. The thiopyran ring can act as a bioisosteric replacement for other cyclic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of this amine have been explored as modulators of G protein-coupled receptors (GPCRs), which are critical targets in neuroscience drug discovery.[1][7][8]

Antibacterial Agents

The tetrahydrothiopyran scaffold is also found in a number of compounds with antibacterial activity.[9] this compound can be used as a starting material for the synthesis of novel antibacterial agents with unique mechanisms of action, which is crucial in the fight against antimicrobial resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

This compound is a key building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its utility in the development of novel treatments for neurological disorders and infectious diseases highlights its importance in modern drug discovery. This technical guide provides a foundation of its synthesis, properties, and applications to aid researchers in leveraging this versatile compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Properties of Tetrahydro-2H-thiopyran-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a saturated sulfur-containing heterocycle bearing a primary amine group, it serves as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents. The hydrochloride salt form generally offers improved stability and aqueous solubility compared to the free base, making it suitable for various applications in research and development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols.

Chemical Identity and Physical Properties

The fundamental identifying characteristics and physical properties of this compound and its corresponding free base are summarized below. It is important to distinguish between the two forms, as their properties differ significantly.

Table 1: Chemical Identification

| Identifier | This compound | Tetrahydro-2H-thiopyran-4-amine (Free Base) |

| CAS Number | 233763-40-1[1] | 21926-00-1[2] |

| Molecular Formula | C₅H₁₁NS·HCl[1] | C₅H₁₁NS[2] |

| Molecular Weight | 153.67 g/mol [1] | 117.21 g/mol [2] |

| Synonyms | 4-Aminotetrahydro-2H-thiopyran hydrochloride, Tetrahydrothiopyran-4-ylamine hydrochloride[1] | 4-Aminotetrahydrothiopyran, Thian-4-amine[2] |

Table 2: Physical Properties

| Property | This compound | Tetrahydro-2H-thiopyran-4-amine (Free Base) |

| Appearance | Almost white powder[1] | Colorless to yellow liquid or semi-solid[2] |

| Melting Point | Data not available in the reviewed literature. | 0 °C (This value is frequently cited but may be a placeholder and should be treated with caution)[2] |

| Boiling Point | Data not available. | Data not available. |

| Solubility | Data not available. Generally expected to be soluble in water. | Soluble in water[3] |

| Flash Point | Data not available. | 70.5 °C[3] |

| Storage Conditions | 0-8°C[1] | 2-8°C, under inert atmosphere, protected from light[3] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound was not found in the reviewed literature, a common and effective method for its preparation is the reductive amination of Tetrahydro-4H-thiopyran-4-one, followed by salt formation.

Synthesis of Tetrahydro-2H-thiopyran-4-amine (Free Base) via Reductive Amination

This protocol is a general procedure and may require optimization for specific laboratory conditions.[3][4]

Objective: To synthesize Tetrahydro-2H-thiopyran-4-amine from Tetrahydro-4H-thiopyran-4-one.

Materials:

-

Tetrahydro-4H-thiopyran-4-one

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

-

A suitable solvent (e.g., methanol or dichloroethane)

-

A weak acid catalyst (e.g., acetic acid)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1 equivalent) and the ammonia source (e.g., ammonium acetate, 1.5-2 equivalents) in the chosen solvent. If necessary, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Tetrahydro-2H-thiopyran-4-amine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Formation of this compound

Objective: To convert the free base into its hydrochloride salt.

Materials:

-

Purified Tetrahydro-2H-thiopyran-4-amine

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Hydrochloric acid solution in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

-

Dissolve the purified Tetrahydro-2H-thiopyran-4-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the hydrochloric acid solution dropwise with stirring. A precipitate should form.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Melting Point Determination of the Hydrochloride Salt

A standard method for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.

-

Initial Determination: Place the capillary tube in the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Heat rapidly to about 20 °C below the approximate melting point observed in the previous step. Then, reduce the heating rate to 1-2 °C/minute.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from its ketone precursor.

Caption: Synthetic pathway for this compound.

Safety Information

Detailed safety information for this compound is not widely available. However, based on the properties of similar amine compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For the free base, it is classified as harmful if swallowed and an irritant.[2]

Conclusion

References

Technical Guide: Solubility of Tetrahydro-2H-thiopyran-4-amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and preclinical development. Solubility significantly impacts reaction kinetics, bioavailability, and the choice of analytical techniques.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine its solubility. It includes a predicted qualitative solubility profile, a template for recording quantitative data, and detailed experimental protocols for solubility determination.

As a hydrochloride salt, Tetrahydro-2H-thiopyran-4-amine is expected to exhibit higher solubility in polar solvents compared to its free base form and limited solubility in non-polar organic solvents.[1] The protonated amine group and the chloride counter-ion contribute to its polar nature.[1] However, predicting the exact solubility in a given organic solvent remains challenging and necessitates experimental determination.[2]

Data Presentation: Solubility Profile

Qualitative Solubility Profile (Predicted)

The following table provides a predicted qualitative solubility of this compound in a range of common organic solvents based on general principles of "like dissolves like".[3] These predictions should be experimentally verified.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the solvent has a high dielectric constant. |

| Ethanol | Soluble | Similar to methanol, but solubility may be slightly lower due to the increased non-polar character of the ethyl group. | |

| Isopropanol | Sparingly Soluble | Increased steric hindrance and non-polar character compared to methanol and ethanol may reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to solvate cations and anions effectively. |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of dissolving a wide range of organic salts. | |

| Acetonitrile | Sparingly Soluble | Moderate polarity; may not be as effective as DMSO or DMF in solvating the salt. | |

| Acetone | Sparingly Soluble | Lower polarity compared to other polar aprotic solvents. | |

| Weakly Polar | Dichloromethane (DCM) | Insoluble | Low polarity makes it a poor solvent for ionic salts. |

| Ethyl Acetate | Insoluble | The ester group provides some polarity, but the overall non-polar character is dominant. | |

| Non-Polar | Toluene | Insoluble | Aromatic hydrocarbon with very low polarity. |

| Hexane | Insoluble | Aliphatic hydrocarbon with no significant polarity. | |

| Diethyl Ether | Insoluble | Although it has a polar C-O bond, the two ethyl groups make it a predominantly non-polar solvent. |

Quantitative Solubility Data Template

Researchers should use a structured table to record experimentally determined solubility data for accurate comparison and record-keeping.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

Experimental Protocols

The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that precipitates out of a solution when a stock solution (typically in DMSO) is added to an aqueous or organic buffer.[4][5] It is a high-throughput method often used in early drug discovery.[6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.[6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[7] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): For more precise measurements, centrifuge the plate to pellet the precipitate.[6] Analyze the supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[6][8]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[9][10] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium should be determined by measuring the concentration at different time points until it becomes constant.[10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the supernatant.[6] Care must be taken to avoid temperature changes during this step.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry against a calibration curve.[6][9]

Mandatory Visualization

The following diagrams illustrate the logical workflows for determining solubility.

Caption: A general workflow for the experimental determination of solubility.

Caption: A decision-making workflow for addressing poor solubility.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. quora.com [quora.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ovid.com [ovid.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. asianpubs.org [asianpubs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-amine Hydrochloride: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride (CAS Number: 233763-40-1). This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders.[1]

Molecular Structure and Chemical Properties

This compound is a saturated heterocyclic compound. Its structure consists of a six-membered thiopyran ring with a primary amine group at the 4-position, and it is supplied as a hydrochloride salt. The presence of the sulfur atom in the heterocyclic ring and the amine functional group are key to its chemical reactivity and utility in organic synthesis.

The hydrochloride salt form generally confers increased stability and water solubility compared to the free base.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 233763-40-1 | [1] |

| Molecular Formula | C₅H₁₁NS·HCl | [1] |

| Molecular Weight | 153.67 g/mol | [1] |

| Appearance | Almost white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8°C | [1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Spectroscopic Data

A study by Ramalingam et al. in the Journal of Medicinal Chemistry provides extensive ¹H NMR analysis for a series of pyrazole and isoxazole derivatives synthesized from tetrahydrothiopyran-4-one. This data can serve as a reference for identifying the characteristic signals of the tetrahydrothiopyran ring system.

Table 2: Expected Spectroscopic Data (Hypothetical based on related structures)

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the thiopyran ring. A broad singlet for the amine protons (variable chemical shift depending on solvent and concentration). |

| ¹³C NMR | Signals in the aliphatic region (δ 20-60 ppm) for the carbon atoms of the thiopyran ring. |

| FTIR (cm⁻¹) | N-H stretching vibrations (around 3400-3200 cm⁻¹), C-H stretching vibrations (around 3000-2800 cm⁻¹), N-H bending vibrations (around 1600 cm⁻¹), and C-S stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the free base (C₅H₁₁NS) and fragmentation patterns characteristic of the thiopyran ring. |

Experimental Protocols

Synthesis of Tetrahydro-2H-thiopyran-4-amine

A common synthetic route to Tetrahydro-2H-thiopyran-4-amine involves the reductive amination of tetrahydrothiopyran-4-one .

Experimental Workflow for Reductive Amination:

Caption: General workflow for the synthesis of the free amine.

Detailed Methodology (adapted from similar procedures):

-

Reaction Setup: To a solution of tetrahydrothiopyran-4-one in a suitable solvent (e.g., methanol), add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Adjust the pH to be basic and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Logical Relationship for Salt Formation:

Caption: Formation of the hydrochloride salt.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for their potential as:

-

Neurological Disorder Therapeutics: The thiopyran scaffold is explored for its ability to interact with targets in the central nervous system.[1]

-

Antimicrobial Agents: The incorporation of the tetrahydrothiopyran moiety into larger molecules has been shown to confer antimicrobial properties.

The versatility of the amine group allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. This guide provides a foundational understanding of its molecular structure, properties, and synthetic methodologies. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Analytical Profile of Tetrahydro-2H-thiopyran-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-thiopyran-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its saturated sulfur-containing ring system and primary amine functionality make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the parent compound, Tetrahydro-2H-thiopyran-4-amine, and outlines general experimental protocols for acquiring such data. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide focuses on the characterization of the free amine and provides predicted data and general methodologies relevant for the analysis of the hydrochloride form.

Introduction

Tetrahydro-2H-thiopyran-4-amine and its hydrochloride salt are versatile intermediates in organic synthesis. The thiopyran moiety is a structural component in a variety of biologically active molecules. The amine group provides a key reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization in drug development programs. An understanding of the spectroscopic properties of this compound is crucial for its identification, purity assessment, and structural elucidation of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NS | [1] |

| Molecular Weight | 117.21 g/mol | [1] |

| Appearance | Colorless to yellow solid or semi-solid | [1] |

| CAS Number | 21926-00-1 | [1] |

For the hydrochloride salt:

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNS | [1] |

| Molecular Weight | 153.68 g/mol | [1] |

| CAS Number | 233763-40-1 | [1] |

Spectroscopic Data (Predicted and Analogous Compounds)

Due to the absence of published experimental spectra for this compound, this section presents predicted data and data from analogous compounds to guide researchers in their analytical work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons on the thiopyran ring and the amine group. The chemical shifts and coupling patterns will be influenced by the electronegativity of the sulfur and nitrogen atoms and the chair-like conformation of the six-membered ring. The protons adjacent to the sulfur and nitrogen atoms would appear at a lower field (higher ppm) compared to the other methylene protons. The amine protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display distinct signals for the four unique carbon atoms in the thiopyran ring. The carbon atom attached to the amine group (C4) and the carbon atoms adjacent to the sulfur atom (C2 and C6) are expected to be the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are estimated values and may differ from experimental data. Predictions are based on standard chemical shift tables and analysis of similar structures.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 (axial) | 2.5 - 2.8 | 30 - 35 |

| H-2, H-6 (equatorial) | 2.8 - 3.1 | 30 - 35 |

| H-3, H-5 (axial) | 1.6 - 1.9 | 35 - 40 |

| H-3, H-5 (equatorial) | 2.0 - 2.3 | 35 - 40 |

| H-4 | 3.0 - 3.4 | 45 - 50 |

| -NH₃⁺ | 8.0 - 9.0 (broad) | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200 - 2800 | Strong, broad |

| C-H stretch (alkane) | 2950 - 2850 | Medium to Strong |

| N-H bend (amine salt) | 1600 - 1500 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

| C-S stretch | 800 - 600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free amine at m/z 118.07.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

References

An In-Depth Technical Guide to the Synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2H-thiopyran-4-amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is primarily a two-step process commencing with the formation of the key intermediate, Tetrahydro-2H-thiopyran-4-one, followed by a reductive amination to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Synthesis of the Key Intermediate: Tetrahydro-2H-thiopyran-4-one

The most common and well-established method for the synthesis of Tetrahydro-2H-thiopyran-4-one is through a Dieckmann condensation of a dialkyl thiodipropionate, followed by hydrolysis and decarboxylation.

Reaction Scheme

The overall reaction scheme for the synthesis of Tetrahydro-2H-thiopyran-4-one is as follows:

Caption: Reaction scheme for the synthesis of Tetrahydro-2H-thiopyran-4-one.

Experimental Protocol

Step 1: Synthesis of the intermediate β-keto ester

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene.

-

A solution of dimethyl 3,3'-thiodipropionate in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of concentrated hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude intermediate β-keto ester.

Step 2: Hydrolysis and Decarboxylation to Tetrahydro-2H-thiopyran-4-one

-

The crude β-keto ester from the previous step is suspended in an aqueous solution of a strong acid (e.g., 10% sulfuric acid).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure Tetrahydro-2H-thiopyran-4-one.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [1] |

| Purity (after purification) | >95% | [1] |

Synthesis of this compound

The conversion of Tetrahydro-2H-thiopyran-4-one to the target amine hydrochloride is achieved through reductive amination, a powerful method for the formation of C-N bonds.[2]

Reaction Scheme

The general scheme for the reductive amination and subsequent salt formation is as follows:

References

An In-Depth Technical Guide to the Chemical Reactivity of the Amine Group in Tetrahydro-2H-thiopyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-thiopyran-4-amine is a versatile saturated heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceutical and agrochemical development.[1] The reactivity of this compound is primarily dictated by the nucleophilic nature of its secondary amine group, which readily participates in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the amine functionality in Tetrahydro-2H-thiopyran-4-amine, detailing common reactions, experimental protocols, and quantitative data where available. The inherent nucleophilicity of the nitrogen atom, characterized by a predicted pKa of approximately 9.59 for its conjugate acid, underpins its reactivity towards a range of electrophiles.[2][3] This document aims to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel molecules incorporating the tetrahydro-2H-thiopyran-4-amine scaffold.

Core Reactivity Principles

The chemical behavior of the amine group in Tetrahydro-2H-thiopyran-4-amine is analogous to that of other cyclic aliphatic amines. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderately strong base. This nucleophilicity is the driving force behind its most common and synthetically useful reactions.

Basicity and Nucleophilicity

The basicity of the amine is a key factor influencing its reactivity. The predicted pKa value of 9.59 ± 0.20 for the corresponding ammonium ion indicates that it is a stronger base than aromatic amines but comparable to other cyclic aliphatic amines.[2][3] This basicity allows it to act as a proton acceptor and facilitates its role as a nucleophile in various reactions. In its protonated form, the amine is rendered non-nucleophilic. Therefore, in many reactions, a base is added to deprotonate the amine or to neutralize the acidic byproducts formed during the reaction, thereby maintaining the amine in its reactive, unprotonated state.

Key Chemical Transformations

The amine group of Tetrahydro-2H-thiopyran-4-amine readily undergoes several fundamental chemical reactions, making it a valuable synthon for introducing the thiopyran moiety into larger molecules. These reactions primarily involve the formation of new bonds at the nitrogen atom.

N-Acylation: Amide Bond Formation

N-acylation is a robust and widely employed reaction for the derivatization of Tetrahydro-2H-thiopyran-4-amine, leading to the formation of stable amide linkages. This transformation is fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Reaction Scheme:

Experimental Protocol (General): To a solution of Tetrahydro-2H-thiopyran-4-amine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to act as an acid scavenger. The mixture is cooled in an ice bath, and the acylating agent (e.g., an acyl chloride or acid anhydride) is added dropwise. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and concentration of the organic phase. The crude product is then purified, usually by column chromatography or recrystallization.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2-12 | 70-95 | General Protocol |

| Acid Anhydride | Pyridine | Dichloromethane | RT | 12-24 | 65-90 | General Protocol |

| Carboxylic Acid | EDC/HOBt | DMF | RT | 12-24 | 60-85 | General Protocol |

| Table 1: Representative conditions for N-acylation reactions. Note: These are generalized conditions and may require optimization for specific substrates. |

N-Alkylation: Formation of Secondary and Tertiary Amines

The amine group can be alkylated using various alkylating agents, such as alkyl halides. This reaction can lead to the formation of secondary and, with further alkylation, tertiary amines, and ultimately quaternary ammonium salts. Controlling the degree of alkylation can be challenging, as the product of the initial alkylation is often more nucleophilic than the starting amine.

Reaction Scheme:

Experimental Protocol (General): Tetrahydro-2H-thiopyran-4-amine is dissolved in a suitable solvent like acetonitrile or DMF. A base, such as potassium carbonate or sodium hydride, is added to the solution. The alkylating agent (e.g., an alkyl iodide or bromide) is then added, and the mixture is heated to facilitate the reaction. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography. To favor mono-alkylation, a large excess of the amine can be used.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | K2CO3 | Acetonitrile | 60 | 12 | 50-70 | General Protocol |

| Benzyl Bromide | NaH | DMF | RT to 50 | 6-18 | 60-80 | General Protocol |

| Table 2: Representative conditions for N-alkylation reactions. Note: Yields can vary significantly based on the stoichiometry and reactivity of the alkylating agent. |

N-Sulfonylation: Sulfonamide Formation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key component in many therapeutic agents.

Reaction Scheme:

Experimental Protocol (General): Tetrahydro-2H-thiopyran-4-amine is dissolved in a solvent such as pyridine or dichloromethane containing a tertiary amine base (e.g., triethylamine). The solution is cooled, and the sulfonyl chloride is added portion-wise. The reaction is typically stirred at room temperature until completion. The workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, followed by drying and concentration. The crude sulfonamide is then purified by chromatography or recrystallization.

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tosyl Chloride | Pyridine | Pyridine | 0 to RT | 4-12 | 75-95 | General Protocol |

| Mesyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2-6 | 80-98 | General Protocol |

| Table 3: Representative conditions for N-sulfonylation reactions. |

Urea and Thiourea Formation

The nucleophilic amine readily reacts with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, respectively. These functional groups are important pharmacophores in drug design.

Reaction Scheme:

Experimental Protocol (General): To a solution of Tetrahydro-2H-thiopyran-4-amine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, the isocyanate or isothiocyanate is added dropwise at room temperature. The reaction is typically rapid and exothermic. After stirring for a short period, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography.

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl Isocyanate | THF | RT | 1-3 | >90 | General Protocol |

| Methyl Isothiocyanate | Ethanol | RT | 2-6 | >85 | General Protocol |

| Table 4: Representative conditions for urea and thiourea formation. |

Applications in Drug Discovery and Development

The tetrahydro-2H-thiopyran-4-amine moiety is a valuable scaffold in medicinal chemistry. Its incorporation into molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom in the ring can also engage in specific interactions with biological targets. Derivatives of this amine have been explored for their potential in treating a range of conditions, including neurological disorders.[1]

Conclusion

Tetrahydro-2H-thiopyran-4-amine is a reactive and synthetically versatile building block. Its primary amine group serves as a robust nucleophile, enabling a wide range of chemical modifications. The principal reactions, including N-acylation, N-alkylation, N-sulfonylation, and urea/thiourea formation, provide medicinal chemists and researchers with a powerful toolkit for the synthesis of novel and structurally diverse molecules. A thorough understanding of the reactivity of this amine group is essential for its effective utilization in the design and development of new chemical entities with potential therapeutic applications.

Experimental Workflows

General Workflow for N-Acylation

General Workflow for N-Alkylation

References

A Technical Guide to the Conformational Analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine. Given the limited direct research on this specific molecule, this document synthesizes information from studies on analogous heterocyclic systems and established analytical techniques. It serves as a foundational resource for researchers and professionals in drug development, offering insights into the structural dynamics that can influence molecular interactions and biological activity.

Introduction to Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For cyclic molecules like tetrahydro-2H-thiopyran, the ring is not planar and exists in various conformations that can interconvert. The relative stability of these conformers and the energy barriers between them are crucial for understanding a molecule's physical, chemical, and biological properties. In drug design, the preferred conformation of a molecule in solution can significantly impact its binding affinity to a biological target.

The tetrahydro-2H-thiopyran ring, an analogue of cyclohexane with a sulfur atom replacing a methylene group, predominantly adopts a chair conformation to minimize steric and torsional strain. The introduction of an N-acylated amino group at the C4 position introduces a critical conformational equilibrium between the axial and equatorial orientations of this substituent. The nature of the acyl group (R-CO-) can further influence this equilibrium.

Synthesis of N-acylated Tetrahydro-2H-thiopyran-4-amine

The synthesis of the target compounds typically involves a multi-step process. A plausible synthetic route is outlined below. The initial synthesis of tetrahydro-4H-thiopyran-4-one is a common starting point. This can be followed by reductive amination to introduce the amino group, and finally, acylation to attach the desired acyl group.

Conformational Equilibrium

The primary conformational equilibrium for a 4-substituted tetrahydro-2H-thiopyran involves the interconversion between two chair conformations. The substituent can occupy either an axial or an equatorial position. The relative populations of these two conformers are determined by the difference in their Gibbs free energy (ΔG°).

For N-acylated Tetrahydro-2H-thiopyran-4-amine, the equilibrium is between the conformer with the N-acylamino group in the axial position and the one with it in the equatorial position. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, the presence of the sulfur heteroatom and the nature of the acyl group can introduce specific electronic and steric effects that may alter this preference.

Experimental Protocols for Conformational Analysis

The primary experimental technique for determining conformational preferences in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1. NMR Spectroscopy

-

¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants (³J) between vicinal protons are highly dependent on the dihedral angle between them. The Karplus equation relates the coupling constant to the dihedral angle. By measuring the coupling constants of the proton at C4 with the adjacent methylene protons at C3 and C5, one can estimate the preferred conformation.

-

Protocol:

-

Dissolve the synthesized N-acylated Tetrahydro-2H-thiopyran-4-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Identify and assign the signals for the protons on the thiopyran ring, particularly the H4 proton.

-

Measure the coupling constants between H4 and the adjacent protons (H3 and H5).

-

Use the Karplus equation to correlate the observed coupling constants with dihedral angles, which in turn indicate the axial or equatorial preference of the substituent.

-

-

-

Low-Temperature NMR: To slow down the rate of ring inversion, NMR spectra can be recorded at low temperatures. If the interconversion is slow on the NMR timescale, separate signals for the axial and equatorial conformers may be observed. The integration of these signals provides a direct measure of their relative populations.

-

Protocol:

-

Choose a solvent with a low freezing point (e.g., CD₂Cl₂, acetone-d₆).

-

Record ¹H or ¹³C NMR spectra at progressively lower temperatures until the signals for the two conformers are resolved.

-

Integrate the corresponding signals for the axial and equatorial conformers to determine their population ratio.

-

Calculate the free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of conformers).

-

-

4.2. Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are powerful tools for calculating the geometries and relative energies of different conformers.

-

Protocol:

-

Build the initial 3D structures of the axial and equatorial conformers of the N-acylated Tetrahydro-2H-thiopyran-4-amine using a molecular modeling software.

-

Perform geometry optimization for both conformers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

The difference in the calculated electronic energies (with zero-point energy correction) provides the relative stability of the conformers in the gas phase.

-

To simulate solution-phase behavior, a continuum solvation model (e.g., IEFPCM) can be incorporated into the calculations.

-

Data Presentation

For a systematic comparison, all quantitative data from experimental and computational analyses should be summarized in tables.

Table 1: ¹H NMR Data for Conformational Analysis

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Inferred Dihedral Angles (°) |

| H4 (axial) | J(H4, H3ax), J(H4, H3eq) | ||

| J(H4, H5ax), J(H4, H5eq) | |||

| H4 (equatorial) | J(H4, H3ax), J(H4, H3eq) | ||

| J(H4, H5ax), J(H4, H5eq) |

Table 2: Thermodynamic Data from Low-Temperature NMR

| Acyl Group (R) | Temperature (K) | % Axial | % Equatorial | K (eq/ax) | ΔG° (kcal/mol) |

| Acetyl | |||||

| Benzoyl | |||||

| ... |

Table 3: Calculated Relative Energies of Conformers

| Acyl Group (R) | Method/Basis Set | ΔE (gas phase, kcal/mol) | ΔG (solution, kcal/mol) |

| Acetyl | B3LYP/6-311++G(d,p) | ||

| Benzoyl | B3LYP/6-311++G(d,p) | ||

| ... |

Conclusion

The conformational analysis of N-acylated Tetrahydro-2H-thiopyran-4-amine is a critical step in understanding its structure-activity relationship. A combined approach of high-resolution NMR spectroscopy and computational chemistry provides a powerful toolkit for elucidating the conformational preferences of these molecules. The methodologies and data presentation formats outlined in this guide offer a robust framework for researchers to systematically investigate these and other related heterocyclic systems, ultimately aiding in the rational design of new therapeutic agents.

The Diverse Biological Activities of Tetrahydro-2H-thiopyran-4-amine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-thiopyran-4-amine scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Its unique three-dimensional conformation and the presence of a sulfur atom offer opportunities for nuanced interactions with biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of tetrahydro-2H-thiopyran-4-amine, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Modulation of Dopamine Receptors

Derivatives of the tetrahydro-2H-thiopyran-4-amine scaffold have been investigated as potent modulators of dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neurological and psychiatric disorders.[1][2]

Quantitative Data: Dopamine Receptor Affinity and Potency

The following table summarizes the in vitro binding affinities and functional potencies of representative thiopyran analogues.[1][3]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| (-)-9 | D2 | 0.8 | Full Agonist | 1.2 |

| D3 | 1.5 | Partial Agonist | 3.0 | |

| 5-HT1A | 2.0 | Agonist | - | |

| (+/-)-10 | D3 | 25 | Partial Agonist | 50 |

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[4][5]

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the target dopamine receptor subtype (e.g., D2 or D3).

-

Radioligand: A high-affinity radiolabeled ligand, such as [³H]-Spiperone.[5]

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-amine derivatives.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.

Caption: Dopamine D2 receptor signaling pathway.

Antimicrobial and Anticonvulsant Activities

Certain derivatives of dihydro-2H-thiopyran-4(3H)-one, a related scaffold, have demonstrated promising antimicrobial and anticonvulsant properties.[6]

Quantitative Data: Antimicrobial and Anticonvulsant Activity

The following tables summarize the minimum inhibitory concentrations (MIC) against various microbial strains and the anticonvulsant efficacy of selected derivatives.[6]

Table 2.1: Antimicrobial Activity (MIC in µg/mL)

| Compound | Candida spp. | Gram-positive bacteria |

| 4a-f, 4i, 4k, 4l, 4n, 4o-s, 4v | 1.95 - 15.62 | - |

| 4a-f, 4i, 4k, 4l, 4n, 4o, 4r, 4s | 0.98 - 15.62 | - |

| 4n-v | - | 7.81 - 62.5 |

Table 2.2: Anticonvulsant Activity

| Compound | Pentylenetetrazole (PTZ) Model | 6-Hz Psychomotor Seizure Model |

| 4a, 4b, 4m, 4n | Statistically significant activity | - |

| 4a, 4n | - | Protection observed |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Materials:

-

Bacterial/Fungal Strains: Standardized cultures of the test microorganisms.

-

Growth Medium: Appropriate liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-amine derivatives.

-

96-well Microtiter Plates.

-

Inoculum: A standardized suspension of the microorganism (e.g., 0.5 McFarland standard).

Procedure:

-

Dispense the growth medium into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compounds across the wells.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Anticonvulsant Screening

The following diagram illustrates a typical workflow for screening compounds for anticonvulsant activity.

Caption: Workflow for anticonvulsant drug screening.

Antiviral Activity

A patent has disclosed a series of N-{2-[(4-Substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with significant activity against viruses of the Herpesviridae family, including Varicella Zoster Virus (VZV), Herpes Simplex Virus type 1 (HSV-1), and type 2 (HSV-2).[9][10]

Experimental Protocol: Plaque Reduction Assay for Anti-Herpesvirus Activity

This protocol is a standard method to quantify the antiviral efficacy of a compound.[11][12]

Materials:

-

Host Cells: A susceptible cell line, such as Vero cells.

-

Virus Stock: A known titer of the herpesvirus (e.g., HSV-1).

-

Culture Medium: e.g., Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS).

-

Test Compounds: Serial dilutions of the tetrahydro-2H-thiopyran-4-carboxamide derivatives.

-

Overlay Medium: Culture medium containing a substance to semi-solidify it, such as carboxymethyl cellulose or agarose.

-

Staining Solution: Crystal violet solution to visualize cell monolayers.

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Infect the cell monolayers with a standardized amount of virus for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Add the overlay medium containing various concentrations of the test compound.

-

Incubate the plates for 2-4 days to allow plaque formation.

-

Fix the cells with a fixative (e.g., methanol or formaldehyde).

-

Stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Count the number of plaques in each well.

-

Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated virus control.

Logical Relationship: Drug Discovery and Development for Antivirals

The following diagram illustrates the logical progression from identifying an active compound to its potential as a therapeutic agent.

Caption: Logical flow of antiviral drug discovery.

Conclusion

The tetrahydro-2H-thiopyran-4-amine core structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents with a diverse range of biological activities. The derivatives have shown significant potential as modulators of the central nervous system, as well as anti-infective and anticonvulsant agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of new and effective therapies based on the tetrahydro-2H-thiopyran-4-amine scaffold.

References

- 1. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 6. Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. US20050032855A1 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]

- 10. US6903125B2 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]

- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Tetrahydro-2H-thiopyran-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. In this pursuit, the exploration of unique molecular scaffolds that can serve as versatile building blocks is of paramount importance. One such scaffold that has garnered significant attention is Tetrahydro-2H-thiopyran-4-amine. Its distinct three-dimensional structure and the presence of a basic amine group make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the potential applications of Tetrahydro-2H-thiopyran-4-amine in medicinal chemistry, with a focus on its role in the development of antibacterial, antiviral, and central nervous system (CNS) active agents.

Antibacterial Applications: A New Generation of Oxazolidinones

The oxazolidinone class of antibiotics has been a crucial weapon in the fight against multi-drug resistant Gram-positive bacteria. The incorporation of a Tetrahydro-2H-thiopyran-4-amine moiety into the oxazolidinone scaffold has led to the discovery of novel compounds with potent antibacterial activity. These derivatives have shown promise against a range of pathogens, including those responsible for respiratory tract infections.[1]

Quantitative Data Summary: Antibacterial Activity

| Compound Class | Target Pathogen | Activity (MIC in µg/mL) | Reference |

| Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones | Haemophilus influenzae | Potent Activity Reported | [1] |

| Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones | Moraxella catarrhalis | Enhanced Activity Reported | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial first step in the translation of messenger RNA (mRNA) into proteins.[2][3] This unique mechanism of action makes them effective against bacteria that have developed resistance to other classes of antibiotics.[4]

Experimental Protocols

General Procedure for the Synthesis of Tetrahydro-4(2H)-thiopyranyl Phenyloxazolidinones:

A detailed synthetic protocol for these compounds would typically involve a multi-step synthesis. While a specific, detailed protocol for the compounds mentioned in the reference is not publicly available, a general approach can be outlined based on common organic synthesis techniques for oxazolidinones. The synthesis would likely begin with the preparation of a suitable N-aryl oxazolidinone core, followed by the coupling of the Tetrahydro-2H-thiopyran-4-amine moiety.

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. This is typically performed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antiviral Applications: Targeting Herpesviruses

Derivatives of Tetrahydro-2H-thiopyran-4-amine have also been investigated for their potential as antiviral agents, particularly against herpesviruses. A patent describes a series of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with significant anti-herpesvirus activity.[5] These compounds have shown potential for the prophylactic and therapeutic treatment of diseases caused by herpesviruses, such as varicella-zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).[5]

Quantitative Data Summary: Antiviral Activity

| Compound Class | Target Virus | Activity | Reference |

| N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives | Herpesvirus | Potent anti-virus activity reported at low doses | [5] |

Mechanism of Action: Inhibition of Viral DNA Polymerase

While the exact mechanism of action for this specific class of compounds is not detailed in the patent, many anti-herpesvirus drugs function by inhibiting the viral DNA polymerase.[5][6] This enzyme is essential for the replication of the viral genome. By blocking the function of this polymerase, the compounds prevent the virus from multiplying and spreading.[7]

Experimental Protocols

General Procedure for the Synthesis of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide Derivatives:

The patent provides examples of the synthesis of these compounds. A general procedure involves the reaction of a substituted aniline with a chloroacetylating agent, followed by reaction with Tetrahydro-2H-thiopyran-4-carboxamide.

Protocol for Plaque Reduction Assay:

The antiviral activity of the compounds is commonly evaluated using a plaque reduction assay.[8][9][10][11][12] This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of virus.

-

Compound Treatment: The infected cells are then treated with various concentrations of the test compound.

-

Overlay: A semi-solid medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then determined.

Central Nervous System (CNS) Applications: Modulating Neuronal Pathways

The Tetrahydro-2H-thiopyran-4-amine scaffold has also been explored for the development of agents targeting the central nervous system. Research has shown that derivatives can act as dopamine D2/D3 receptor agonists and may possess neuroprotective properties.

Dopamine Receptor Agonists

Derivatives of Tetrahydro-2H-thiopyran-4-amine have been synthesized and evaluated as dopamine D2 and D3 receptor ligands.[13] The affinity of these compounds for the dopamine receptors is a key parameter in determining their potential as therapeutic agents for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

| Compound Class | Receptor Target | Binding Affinity (Ki in nM) | Reference |

| Thiopyran Analogues | Dopamine D2 Receptor | Varies with stereochemistry | [13] |

| Thiopyran Analogues | Dopamine D3 Receptor | Varies with stereochemistry | [13] |

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[14][15][16] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This, in turn, modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and other effectors.

Protocol for Dopamine Receptor Binding Assay:

The affinity of compounds for dopamine receptors is determined using radioligand binding assays.[19][20][21][22]

-

Membrane Preparation: Membranes from cells expressing the dopamine D2 or D3 receptor are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone) and various concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neuroprotective Agents

The potential of Tetrahydro-2H-thiopyran-4-amine derivatives as neuroprotective agents is an emerging area of research. While specific compounds and their activities are still under investigation, the general strategy involves protecting neurons from damage or death caused by various insults, such as oxidative stress or excitotoxicity.

A key pathway involved in neuronal survival is the PI3K/Akt signaling pathway.[1][23][24][25] Activation of this pathway by neurotrophic factors leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis (programmed cell death) and the promotion of cell survival.